molecular formula C10H9NO3S B8533001 3,4-Dimethoxy-1-benzenecarbonyl isothiocyanate

3,4-Dimethoxy-1-benzenecarbonyl isothiocyanate

Cat. No. B8533001
M. Wt: 223.25 g/mol
InChI Key: LDNYIDUDPLACMG-UHFFFAOYSA-N
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Patent
US07135466B2

Procedure details

3,4-Dimethoxy-1-benzenecarbonyl isothiocyanate was prepared using commercially available 3,4-dimethoxy-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 3,4-dimethoxy-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (57 mg, yield 65%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC1C=C(C(Cl)=O)C=CC=1OC.[CH3:14][O:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][C:25]=1[O:26][CH3:27])[N:22]=[CH:21][N:20]=[C:19]2[O:28][C:29]1[CH:35]=[CH:34][C:32]([NH2:33])=[CH:31][CH:30]=1.[CH3:36][O:37][C:38]1[CH:39]=[C:40]([C:46]([N:48]=[C:49]=[S:50])=[O:47])[CH:41]=[CH:42][C:43]=1[O:44][CH3:45]>C1(C)C=CC=CC=1.C(O)C>[CH3:36][O:37][C:38]1[CH:39]=[C:40]([C:46]([N:48]=[C:49]=[S:50])=[O:47])[CH:41]=[CH:42][C:43]=1[O:44][CH3:45].[CH3:36][O:37][C:38]1[CH:39]=[C:40]([CH:41]=[CH:42][C:43]=1[O:44][CH3:45])[C:46]([NH:48][C:49]([NH:33][C:32]1[CH:34]=[CH:35][C:29]([O:28][C:19]2[C:18]3[C:23](=[CH:24][C:25]([O:26][CH3:27])=[C:16]([O:15][CH3:14])[CH:17]=3)[N:22]=[CH:21][N:20]=2)=[CH:30][CH:31]=1)=[S:50])=[O:47]

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(=O)Cl
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
COC=1C=C2C(=NC=NC2=CC1OC)OC1=CC=C(N)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(=O)N=C=S
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(=O)N=C=S
Name
Type
product
Smiles
COC=1C=C(C(=O)NC(=S)NC2=CC=C(C=C2)OC2=NC=NC3=CC(=C(C=C23)OC)OC)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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